2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
Description
The compound 2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione belongs to a class of heterocyclic molecules featuring a benzoxadiazocine core fused with methano bridges and substituted thione groups.
Properties
IUPAC Name |
9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-10-8-5-3-4-6-9(8)15-12(7,2)14-11(16)13-10/h3-7,10H,1-2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNYRGKEGQXNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC=CC=C3OC1(NC(=S)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a member of the benzodiazocine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 240.35 g/mol. The structure features a benzodiazocine core with a thione functional group that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.35 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
Antiviral Activity
Research indicates that derivatives of benzodiazocines exhibit significant antiviral properties. Specifically, compounds similar to this compound have been shown to inhibit the replication of human immunodeficiency virus type 1 (HIV-1). For instance, TIBO (tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one) derivatives demonstrated potent inhibition of HIV-1 replication through interaction with reverse transcriptase (RT) .
The antiviral mechanism involves the binding of these compounds to the RT enzyme, blocking the reverse transcription process essential for viral replication. In vitro studies show that certain derivatives can inhibit HIV-1 replication at concentrations as low as 0.3 to 30 nM while maintaining low cytotoxicity .
Anticancer Potential
Emerging studies suggest potential anticancer activities for this class of compounds. For example, some thione derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Studies
- Study on HIV Inhibition : A study evaluated the efficacy of a TIBO derivative in CD4+ T-cell lines and peripheral blood lymphocytes. The compound inhibited HIV-1 replication significantly more than HIV-2 and showed synergy when combined with established antiretroviral drugs like zidovudine .
- Cytotoxicity in Cancer Cells : Another study investigated the effects of benzodiazocine derivatives on human cancer cell lines. The results indicated a dose-dependent cytotoxic effect with IC50 values ranging from 10 to 50 µM across different cell types .
Comparison with Similar Compounds
Structural and Substituent Variations
The benzoxadiazocine-thione scaffold exhibits significant diversity through substitution patterns. Key analogs include:
Notes:
- Analog 1 (CAS 702655-58-1) shows higher molecular weight (326.41 g/mol) due to the methoxyphenyl group, with a predicted density of 1.34 g/cm³ and elevated boiling point (451.4°C) .
- Analog 3 (CAS 1005286-72-5) incorporates a nitro group at position 8, increasing molecular weight to 385.4 g/mol but lacking reported thermal data .
- Chlorophenyl-substituted analogs (e.g., Analog 2) are noted in product catalogs but lack detailed physicochemical data .
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., Methoxy): Methoxy substituents (Analog 1) enhance solubility in polar solvents due to increased polarity.
- Electron-Withdrawing Groups (e.g., Nitro) : The nitro group in Analog 3 introduces strong electron-withdrawing effects, which may increase thermal stability but reduce solubility in aqueous media. This substitution is often employed to modulate bioactivity or binding affinity .
Structural and Crystallographic Analysis
Tools such as SHELX and OLEX2 () are critical for resolving the complex bicyclic structures of benzoxadiazocines. For example:
- Methano bridges and thione groups create rigid, planar regions, influencing packing in crystalline lattices.
- Substituents like nitro or methoxy alter torsion angles and hydrogen-bonding networks, impacting solubility and stability .
Preparation Methods
Structural and Molecular Characteristics
The molecular formula of 2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is C₁₂H₁₄N₂OS , with a molecular weight of 234.32 g/mol . Its IUPAC name, 9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione , reflects the fusion of a benzoxadiazocine core with methyl substituents at positions 9 and 13 and a thione group at position 11. The SMILES notation CC1C2C3=CC=CC=C3OC1(NC(=S)N2)C further clarifies the spatial arrangement of atoms, highlighting the tricyclic system.
Cyclization Strategies for Core Formation
Benzoxadiazocine Skeleton Construction
The benzoxadiazocine core is typically synthesized via intramolecular cyclization of precursors containing amine and carbonyl functionalities. For example, a diamine intermediate reacts with a carbonyl source (e.g., ketones or aldehydes) under acidic or basic conditions to form the bicyclic structure. In one approach, 3-(3-chlorophenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione was synthesized by cyclizing a chlorophenyl-substituted diamine with thiourea in the presence of acetic acid. While this method targets a chlorinated analog, replacing the chlorophenyl group with methyl substituents could yield the desired compound.
Reaction Conditions:
Multicomponent Reaction Approaches
Biginelli-Type Condensation
A liquid-phase combinatorial synthesis route was developed for related benzoxadiazocine-thiones using a Biginelli-type three-component reaction . This method involves:
- 1-(3-Aryl-1,2,4-oxadiazol-5-yl)acetones as the ketone component.
- Thiourea as the sulfur source.
- Benzaldehydes as the aldehyde component.
When salicylaldehydes (o-hydroxybenzaldehydes) are used, the reaction yields a mixture of 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones and 11-(1,2,4-oxadiazol-5-yl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thiones . Adapting this method to incorporate methyl-substituted acetones or non-hydroxylated aldehydes could selectively produce the target dimethyl variant.
Optimization Parameters:
Post-Modification Functionalization
Thione Group Introduction
The thione moiety is introduced via sulfurization of a preformed carbonyl group. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is commonly used for this transformation. For example, treating a ketone precursor with Lawesson’s reagent in toluene under reflux converts the carbonyl (C=O) to a thione (C=S).
Typical Protocol:
- Dissolve the ketone precursor (1 equiv) in anhydrous toluene.
- Add Lawesson’s reagent (1.2 equiv).
- Reflux at 110°C for 6–8 hours.
- Purify via column chromatography (silica gel, hexane/ethyl acetate).
Yield:** 60–75% (reported for chlorophenyl analogs).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for cyclization and sulfurization steps. These systems improve heat transfer and reduce reaction times compared to batch processes. For instance, a microtubular reactor operating at 120°C achieved 90% conversion in 30 minutes for a related thione synthesis.
Advantages:
- Higher Throughput: 10–20 g/hour output.
- Reduced Solvent Use: 50% less toluene required.
- Safety: Minimized exposure to toxic reagents.
Comparative Analysis of Synthesis Routes
Mechanistic Insights
Cyclization Mechanism
The formation of the benzoxadiazocine core proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration. In acidic media, protonation of the carbonyl oxygen enhances electrophilicity, facilitating cyclization.
Sulfurization Pathway
Lawesson’s reagent mediates a concerted four-membered transition state , transferring sulfur to the carbonyl group. The mechanism involves cleavage of the P=S bond and formation of a thione with concurrent release of byproducts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis of structurally related methanobenzoxadiazocine derivatives often involves multistep reactions. For example, analogous compounds are synthesized via cyclocondensation of thiourea derivatives with aldehydes or ketones under acidic conditions. A typical protocol involves refluxing precursors (e.g., substituted benzaldehydes) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization . Key parameters include reaction time (4–10 hours), solvent polarity, and stoichiometric ratios of reactants. Purity is enhanced via recrystallization from chloroform/petroleum ether mixtures (1:2 v/v) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methano-bridge and methyl substituents. Infrared (IR) spectroscopy identifies the thione (C=S) stretch near 1200–1250 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in the fused bicyclic system .
Advanced Research Questions
Q. How do N-substituent modifications affect biological activity and cytotoxicity in this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogous thiadiazocines reveal that electron-withdrawing substituents (e.g., halogens) enhance binding to biological targets like enzyme active sites, whereas bulky groups (e.g., benzyloxy) increase cytotoxicity. For systematic analysis:
- Step 1 : Synthesize derivatives with varied substituents using methods in .
- Step 2 : Evaluate activity via in vitro assays (e.g., enzyme inhibition) and cytotoxicity via MTT assays.
- Step 3 : Corrogate data with computational models (e.g., molecular docking) to predict interactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). To address this:
- Standardization : Use uniform solvent systems (e.g., DMSO concentration ≤1% v/v).
- Control Experiments : Include reference compounds (e.g., cisplatin for cytotoxicity).
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies .
Q. Can computational models predict this compound’s interaction with novel biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to model the compound’s binding affinity. For example:
- Step 1 : Optimize 3D structure using Gaussian 16 at the B3LYP/6-31G* level.
- Step 2 : Perform docking studies (AutoDock Vina) against targets (e.g., kinases) with known crystal structures.
- Step 3 : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
